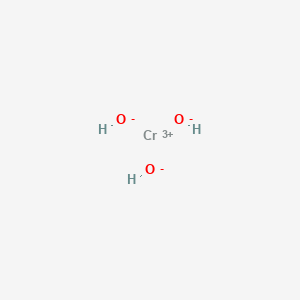
Acid Violet 109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Violet 109 is an anthraquinone dye commonly used in the textile industry for dyeing wool, silk, and nylon. It is known for its vibrant violet color and excellent fastness properties. This dye is also used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Violet 109 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone followed by the introduction of amino groups. The reaction conditions include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the dye meets industry standards. The final product is then formulated into various forms such as powders or solutions for commercial use.
Chemical Reactions Analysis
Types of Reactions: Acid Violet 109 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted back to the original dye upon oxidation.
Substitution: The dye can undergo substitution reactions where functional groups on the anthraquinone ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Scientific Research Applications
Acid Violet 109 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new materials and as a model compound in environmental studies.
Mechanism of Action
Acid Violet 109 is compared with other anthraquinone dyes such as Acid Violet 17 and Acid Blue 41. While all these dyes share a common anthraquinone structure, this compound is unique due to its specific functional groups that confer distinct properties. For example, this compound has superior fastness properties compared to Acid Violet 17, making it more suitable for certain textile applications. Additionally, the specific absorption characteristics of this compound make it more effective in certain analytical and medical applications.
Comparison with Similar Compounds
- Acid Violet 17
- Acid Blue 41
- Acid Red 88
Acid Violet 109 stands out due to its unique combination of chemical stability, vibrant color, and versatility in various applications.
Properties
CAS No. |
12220-63-2 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



